

Technical Support Center: Gravimetric Analysis of Nickel with Dimethylglyoxime

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Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

Cat. No.: *B1143609*

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Welcome to the technical support center for the gravimetric analysis of nickel using dimethylglyoxime (DMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences and challenges in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the gravimetric determination of nickel.

Problem: Incomplete Precipitation of Nickel Dimethylglyoxime

- Symptom: The filtrate remains colored (pink or reddish) after filtration, or adding a few more drops of dimethylglyoxime to the filtrate produces more precipitate.
- Possible Causes & Solutions:
 - Incorrect pH: The precipitation of **nickel dimethylglyoxime** is quantitative in a pH range of 5 to 9.[1][2][3] If the pH is too acidic (below 5), the precipitate will dissolve.[1][2][4] If it's too alkaline, other metal hydroxides may precipitate.
 - Action: Adjust the pH of the solution to be slightly alkaline (pH 7-9) using dilute ammonia solution.[1][5] Use a pH meter or pH indicator paper to verify. An ammonia or citrate buffer can be used to maintain the correct pH.[1][2]

- Insufficient Dimethylglyoxime: An inadequate amount of DMG will lead to incomplete precipitation of nickel.
 - Action: Ensure a slight excess of 1% alcoholic dimethylglyoxime solution is added.[1] However, a large excess should be avoided as the reagent itself can precipitate.[1][2][4]
- Low Temperature: Precipitation may be slower at lower temperatures.
 - Action: Gently warm the solution to 60-80°C after adding the DMG to promote complete precipitation.

Problem: Co-precipitation of Interfering Ions

- Symptom: The final weight of the precipitate is higher than expected, leading to inaccurate results. The color of the precipitate may also be off (e.g., brownish instead of bright red).
- Possible Causes & Solutions:
 - Presence of Iron (Fe^{3+}): Ferric ions can precipitate as iron(III) hydroxide in the alkaline conditions used for nickel precipitation.[6] Ferrous ions (Fe^{2+}) can also form a red-colored complex with DMG.
 - Action:
 - Oxidize any Fe^{2+} to Fe^{3+} by boiling with a small amount of concentrated nitric acid.
 - Add a masking agent like tartaric acid or citric acid to the solution before making it alkaline.[2][7] These agents form stable, soluble complexes with Fe^{3+} , preventing its precipitation.[2]
 - Presence of Cobalt (Co^{2+}) or Copper (Cu^{2+}): These ions can also form complexes with DMG, although they are generally more soluble.[1][2] High concentrations of cobalt may lead to co-precipitation.[8][9]
 - Action:
 - For Cobalt: A larger excess of DMG may be required to ensure all nickel precipitates before cobalt.[1][2] In cases of high cobalt concentrations, a double precipitation

might be necessary.[10]

- For Copper: Interference from copper can be eliminated by precipitating in a solution containing tartrate and sodium thiosulfate at a pH of 5.5–6.5.[11] A double precipitation is often required if more than 3-5 mg of copper is present.[10]
- Presence of Chromium (Cr^{3+}): Chromium can precipitate as chromium hydroxide.
 - Action: Add tartrate or citrate ions to form a soluble complex with chromium, preventing its precipitation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the precipitation of **nickel dimethylglyoxime**?

A1: The quantitative precipitation of the red **nickel dimethylglyoxime** complex occurs in a pH range of 5 to 9.[1][2][3] It is crucial to maintain the pH within this range. In acidic solutions ($\text{pH} < 5$), the precipitate is soluble, while in strongly alkaline solutions, there is a risk of precipitating metal hydroxides.[1][2][4][12]

Q2: Why is an alcoholic solution of dimethylglyoxime used?

A2: Dimethylglyoxime has low solubility in water (0.063 g in 100 mL at 25°C).[2] Therefore, it is typically prepared as a 1% solution in ethanol or another alcohol to ensure a sufficient concentration for complete precipitation of the nickel complex.[2][13]

Q3: How can I prevent the interference of iron in my analysis?

A3: Iron is a common interference. To prevent it:

- Ensure all iron is in the +3 oxidation state (ferric) by adding nitric acid and boiling.
- Add a complexing agent such as tartaric acid or citric acid to the solution.[2][7] These agents form a stable, soluble complex with Fe^{3+} , keeping it in solution when the pH is raised for nickel precipitation.[2]

Q4: My precipitate is very bulky and difficult to filter. What can I do?

A4: **Nickel dimethylglyoxime** is known to be a bulky precipitate.[1][2][3] To obtain a denser, more easily filterable precipitate, it is recommended to perform the precipitation from a homogeneous solution. This can be achieved by adjusting the pH to 3 or 4, adding the dimethylglyoxime, and then slowly increasing the pH by the gradual addition of a dilute ammonia solution or by the hydrolysis of urea.[1][2][3]

Q5: What is the correct drying temperature for the **nickel dimethylglyoxime** precipitate?

A5: The precipitate should be dried to a constant weight at a temperature of 110-120°C. This temperature is sufficient to remove any excess water and volatilize any co-precipitated dimethylglyoxime reagent without decomposing the nickel complex.[14]

Quantitative Data Summary

Parameter	Recommended Value/Range	Notes
pH for Precipitation	5 - 9	Quantitative precipitation occurs in this range.[1][2][3]
8	An optimal pH for achieving over 98% nickel precipitation. [8]	
Drying Temperature	110 - 120 °C	For drying the precipitate to a constant weight.
Dimethylglyoxime Solution	1% in ethanol	A slight excess is required for complete precipitation.
Heating during Precipitation	60 - 80 °C	Promotes the formation of a more crystalline precipitate.

Experimental Protocols

Standard Gravimetric Determination of Nickel

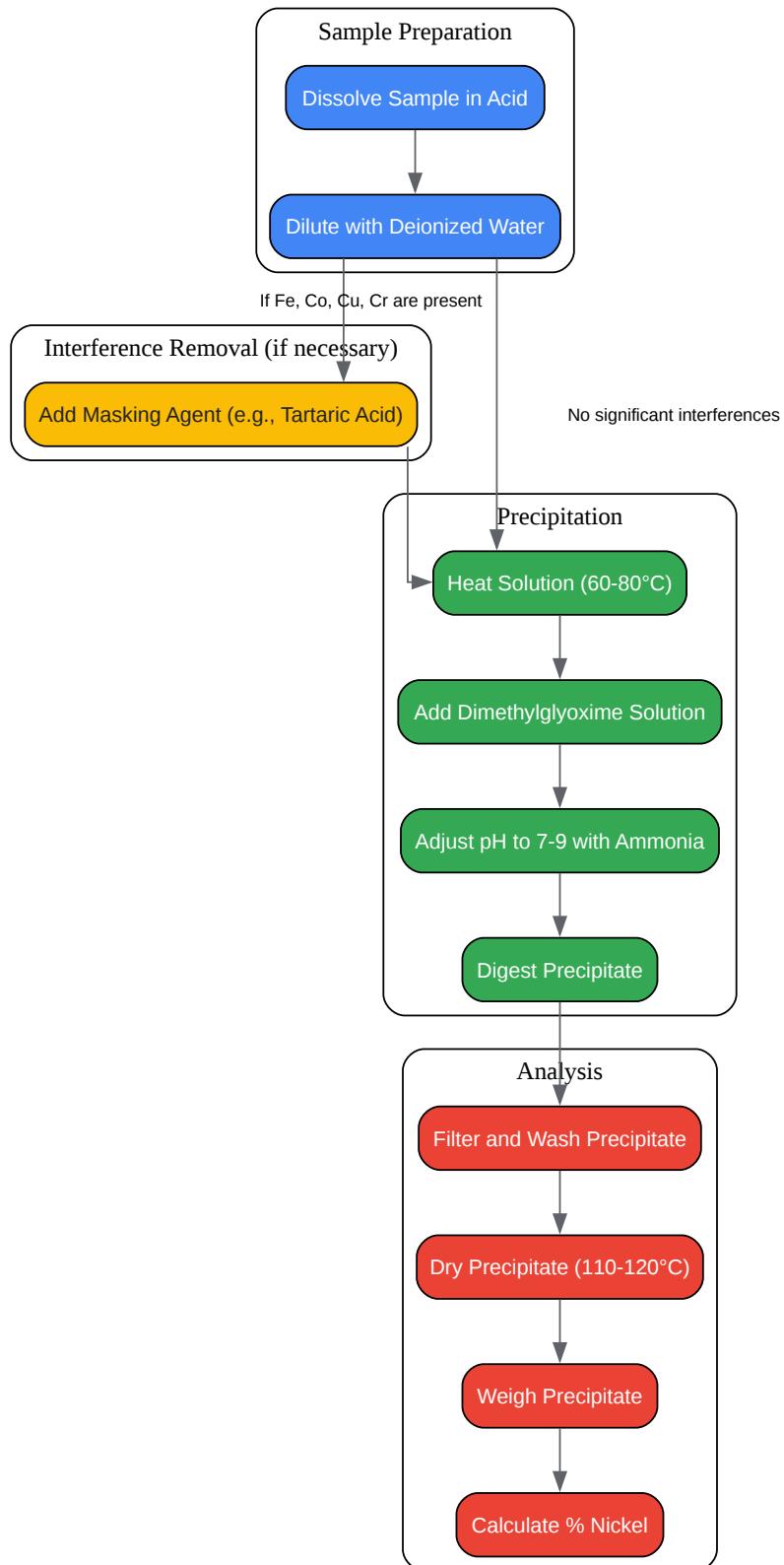
- Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., dilute nitric acid).

- Dilute the solution to approximately 200 mL with deionized water in a beaker.
- Heat the solution to 60-80°C on a hot plate.
- Add a slight excess of a 1% alcoholic solution of dimethylglyoxime with constant stirring.
- Slowly add dilute ammonia solution dropwise while stirring until the solution is slightly ammoniacal (a faint smell of ammonia is present). A red precipitate will form.^[4]
- Digest the precipitate by keeping the beaker on a water bath for 30-60 minutes to encourage the formation of larger particles.
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible (G4).
- Wash the precipitate with cold deionized water until the washings are free of chloride ions (test with silver nitrate solution).
- Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.
- Cool the crucible in a desiccator before weighing.
- Calculate the percentage of nickel in the original sample based on the weight of the **nickel dimethylglyoxime** precipitate.

Determination of Nickel in the Presence of Iron

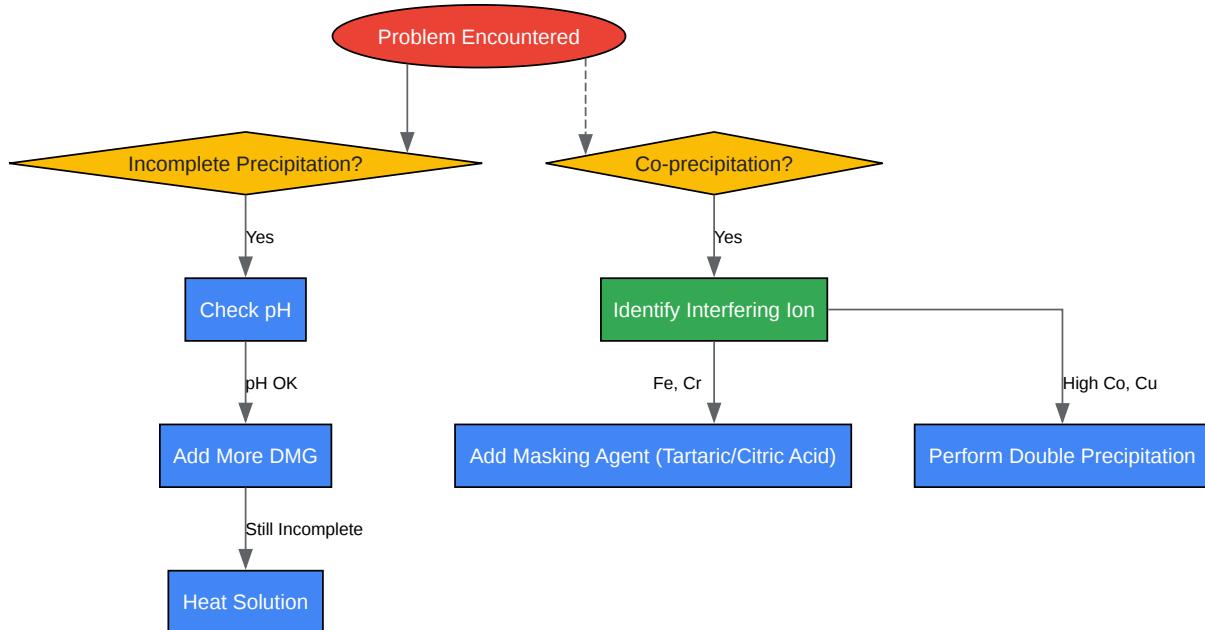
- Follow steps 1 and 2 of the standard protocol.
- Add approximately 5 mL of concentrated nitric acid and gently boil the solution to oxidize any Fe^{2+} to Fe^{3+} .
- Add a sufficient amount of tartaric acid or citric acid to complex all the iron present (a general rule is to add an amount equal to the estimated weight of iron).
- Proceed from step 3 of the standard protocol.

Visualizations



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Caption: Experimental workflow for the gravimetric determination of nickel.



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Caption: Troubleshooting decision tree for common issues.

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